molecular formula C9H10N2 B109050 4-(1-Aminoethyl)benzonitrile CAS No. 86225-78-7

4-(1-Aminoethyl)benzonitrile

Cat. No. B109050
CAS RN: 86225-78-7
M. Wt: 146.19 g/mol
InChI Key: CANLULJYEHSQFU-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)benzonitrile is a chemical compound with the CAS Number: 86225-78-7 . It has a molecular weight of 146.19 and is typically in liquid form .


Synthesis Analysis

The synthesis of benzonitrile can be achieved using ionic liquid as the recycling agent . This method eliminates the use of metal salt catalysts and simplifies the separation process . The reaction can achieve 100% benzaldehyde conversion and benzonitrile yield at 120 °C in 2 hours .


Molecular Structure Analysis

The IUPAC name for 4-(1-Aminoethyl)benzonitrile is 4- (1-aminoethyl)benzonitrile . The InChI code is 1S/C9H10N2/c1-7 (11)9-4-2-8 (6-10)3-5-9/h2-5,7H,11H2,1H3 .


Physical And Chemical Properties Analysis

4-(1-Aminoethyl)benzonitrile is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point is 273.7±23.0 °C at 760 mmHg .

Scientific Research Applications

Excited-State Structures and Dynamics

  • Köhn and Hättig (2004) explored the dual fluorescence of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a similar compound to 4-(1-Aminoethyl)benzonitrile. Their study focused on understanding the excited state structures and dynamics of DMABN, contributing to the understanding of intramolecular charge-transfer (ICT) states in similar compounds (Köhn & Hättig, 2004).

Corrosion Inhibition

  • Chaouiki et al. (2018) investigated benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. This research demonstrates the utility of benzonitrile compounds in protecting metal surfaces, which could be relevant for similar compounds like 4-(1-Aminoethyl)benzonitrile (Chaouiki et al., 2018).

Lithium Ion Battery Applications

  • Huang et al. (2014) utilized a benzonitrile compound as an electrolyte additive in lithium-ion batteries, demonstrating improved cyclic stability. This suggests potential applications for 4-(1-Aminoethyl)benzonitrile in enhancing battery performance (Huang et al., 2014).

Solvent Effects on Photophysical Properties

  • Dahl et al. (2005) studied the solvent dependence of spectra and kinetics in aminobenzonitriles, providing insights into the photophysical properties of these compounds in different environments. This is relevant for understanding the behavior of 4-(1-Aminoethyl)benzonitrile in various solvents (Dahl et al., 2005).

Anti-Cancer Activity

  • Pilon et al. (2020) researched compounds including 4-aminobenzonitrile for activity against cancer cells, suggesting potential therapeutic applications for similar structures like 4-(1-Aminoethyl)benzonitrile (Pilon et al., 2020).

Safety And Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(1-aminoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANLULJYEHSQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468351
Record name 4-(1-aminoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminoethyl)benzonitrile

CAS RN

86225-78-7
Record name 4-(1-aminoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-aminoethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

726 mg (5.0 mmol) of 4′-cyanoacetophenone (MW: 145.16), 946 mg (15.0 mmol) of ammonium formate (MW: 63.06) and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube, and subjected to argon-gas replacement. To this, 5 mL of dehydrated methanol and 286 μL (5.0 mmol) of acetic acid were added and stirred while heating at 60° C. for 3 hr. After distillation of the solvent, a saturated sodium hydrogen carbonate solution was added, then a product was extracted with methylene chloride, the organic layer was washed with water, and the product was dried with sodium sulfate. The drying agent was removed by filtration and the methylene chloride was distilled away to give a crude product DL-1-(4′-cyanophenyl)ethylamine. Its conversion rate was 100% based on NMR measurement, with 95% of DL-1-(4′-cyanophenyl)ethylamine, 1% of 1-(4′-cyanophenyl)ethanol, and 4% of other by-products. Since no compound in which reduction of cyano groups occurred was generated, we confirmed that reductive amination reaction was carried out in a functional-group-selective manner.
Quantity
726 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
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Quantity
286 μL
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reactant
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Quantity
5 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

20.7 g (0.07 mmol) of N-(p-cyanobenzyl)benzophenone imine were added dropwise to a solution of lithium diisopropylamide prepared from 8.15 g (0.08 mol) of diisopropylamine and 48.3 ml (0.08 mol) of 15% strength solution of butyllithium in hexane—in 100 ml of abs. tetrahydrofuran, at −70° C., and the mixture was stirred for 15 minutes. Then 9.94 g (0.07 mol) of methyl iodide were added dropwise, and the temperature of the reaction mixture was allowed to rise to room temperature. After addition of 100 ml of water and extraction several times with ether, the ether phase was washed with 5% strength citric acid solution, 5% strength NaHCO3 solution and water and dried over Na2SO4, and the ether was distilled off. The residue was dissolved in 150 ml of tetrahydrofuran, 100 ml of 1N HCl were added, and the mixture was stirred at room temperature overnight. The tetrahydrofuran was distilled out of the reaction mixture under reduced pressure, the remaining acid phase was extracted several times with ether to remove the benzophenone, then the acid phase was made alkaline with aqueous K2CO3 solution while cooling in ice, and the oily base was extracted with methylene chloride. The extract was dried over K2CO3. After the methylene chloride had been stripped off, 9.7 g (95%) of a yellowish oil remained and was used without further purification in the next reaction.
Name
N-(p-cyanobenzyl)benzophenone imine
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two
Quantity
9.94 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Gilbert, MM Antane, TM Argentieri… - Journal of medicinal …, 2000 - ACS Publications
A novel series of benzylamine, potassium channel openers (KCOs) is presented as part of our program toward designing new, bladder-selective compounds for the treatment of urge …
Number of citations: 79 pubs.acs.org
E Lacivita, S Podlewska, L Speranza, M Niso… - European Journal of …, 2016 - Elsevier
The 5-HT 7 serotonin receptor is revealing a promising target for innovative therapeutic strategies of neurodevelopmental and neuropsychiatric disorders. Here, we report the synthesis …
Number of citations: 20 www.sciencedirect.com

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